methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate
Description
methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfanylpropanoate group linked to a dimethylanilino moiety. It is extensively used in various fields, ranging from drug synthesis to material science.
Properties
IUPAC Name |
methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-4-5-12(11(2)8-10)15-13(16)9-19-7-6-14(17)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMDSBABNDFPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate typically involves the reaction of 3-mercaptopropionic acid with 2-(2,4-dimethylanilino)-2-oxoethyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the sulfanyl and anilino groups, which can form covalent or non-covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Biological Activity
Methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure, which incorporates a carbamoyl group and a sulfanyl moiety, suggests potential biological activities that may be beneficial in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 273.38 g/mol. The compound features a propanoate backbone linked to a sulfanyl group and a dimethylphenyl carbamoyl substituent.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative activity, with IC values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, this compound may possess antimicrobial activity. Compounds with similar functionalities have been studied for their efficacy against various bacterial strains.
Research Findings
A comparative study on the antimicrobial effects of thiazole derivatives indicated that modifications in the phenyl ring significantly influenced their activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was found to enhance antimicrobial potency .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.
Q & A
Basic: What are the optimal synthetic routes for methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including carbamoylation and sulfanyl group coupling . A common approach is:
Carbamoyl Formation : React 2,4-dimethylphenylamine with a chloroacetyl chloride derivative to form the carbamoyl intermediate.
Thiol Coupling : Introduce the sulfanyl group via nucleophilic substitution using a thiol-containing propanoate ester.
- Key Reagents : Sodium carbonate (Na₂CO₃) in DMF facilitates deprotonation and accelerates coupling .
- Optimization : Elevated temperatures (60–80°C) and inert atmospheres (N₂) improve yields by minimizing oxidation of the sulfanyl group. Purity is enhanced via recrystallization in ethanol/water mixtures .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on the aryl ring at δ 2.2–2.4 ppm) and confirms ester carbonyl resonance at δ 170–175 ppm .
- IR Spectroscopy : Detects key functional groups:
- N–H Stretch (carbamoyl): ~3300 cm⁻¹.
- C=O (ester): ~1720 cm⁻¹.
- S–C (sulfanyl): ~650 cm⁻¹ .
- Elemental Analysis : Validates C, H, N, and S percentages (±0.3% deviation from theoretical values) .
Advanced: How can researchers resolve contradictions in NMR data when analyzing substituent effects on the compound's conformation?
Methodological Answer:
Contradictions often arise from dynamic rotational isomerism in the sulfanyl-propanoate moiety. To address this:
Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow rotation and split overlapping peaks, clarifying substituent-induced shifts .
X-ray Crystallography : Resolve ambiguities by determining the solid-state conformation. For example, a related sulfanyl-propanoate derivative showed a gauche conformation between the sulfanyl and ester groups in crystal structures .
DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate proposed conformers .
Advanced: What computational methods are suitable for predicting the compound's interaction with biological targets like Complex III?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with mitochondrial Complex III (e.g., Qi site). Use the crystal structure of Saccharomyces cerevisiae Complex III (PDB: 3CX5) as a template. Key residues (e.g., His202, Glu272) may form hydrogen bonds with the carbamoyl group .
- MD Simulations (GROMACS) : Run 100-ns simulations in a lipid bilayer to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives with sustained interactions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with inhibitory activity using partial least squares regression .
Advanced: What strategies mitigate side reactions during the synthesis of derivatives with modified carbamoyl groups?
Methodological Answer:
- Protection of Reactive Sites : Temporarily block the sulfanyl group with a trityl chloride before introducing electron-deficient carbamoyl substituents (e.g., nitro groups), preventing undesired thioether oxidation .
- Catalytic Optimization : Use Pd/C (10%) under H₂ for selective reduction of nitro to amino groups without cleaving the ester moiety .
- Byproduct Minimization : Employ HPLC-Purified Intermediates (C18 column, acetonitrile/water gradient) to remove traces of unreacted isocyanate, which can hydrolyze to ureas during coupling .
Advanced: How do steric and electronic effects of substituents on the aryl ring influence the compound's reactivity in nucleophilic environments?
Methodological Answer:
- Steric Effects : Bulky 2,4-dimethyl groups reduce nucleophilic attack on the carbamoyl carbonyl by ~40% compared to unsubstituted analogs (kinetic studies in THF at 25°C) .
- Electronic Effects : Electron-donating methyl groups increase electron density on the carbonyl, slowing hydrolysis rates.
- Kinetic Assay : Monitor hydrolysis via UV-Vis (λ = 280 nm) in pH 7.4 buffer. Pseudo-first-order rate constants (k) show a 2.5-fold decrease relative to electron-withdrawing substituents (e.g., -Cl) .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) on the propanoate ester to counterbalance electron donation, restoring reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
